2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazine core, followed by the introduction of the bromophenyl group through a Suzuki-Miyaura coupling reaction. The final step involves the acylation of the pyridazine derivative with an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
- 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Uniqueness
The presence of the bromophenyl group in 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide distinguishes it from its analogs. This substitution can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c1-14(2)16-4-3-5-18(12-16)23-20(26)13-25-21(27)11-10-19(24-25)15-6-8-17(22)9-7-15/h3-12,14H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUDZSXBULYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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